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Introduction
Oseltamivir, an antiviral medication marketed as Tamiflu®, is a neuraminidase inhibitor used for

the treatment and prevention of influenza A and B viruses. The quality and safety of

pharmaceutical products are of paramount importance, necessitating stringent control over

impurities. Oseltamivir Impurity D, chemically known as Ethyl 4-acetamido-3-
hydroxybenzoate, is a known impurity of Oseltamivir.[1][2] Its presence in the final drug

product must be monitored and controlled to ensure the safety, efficacy, and stability of the

medication. This application note details the use of Oseltamivir Impurity D as a reference

standard in the quality control of Oseltamivir drug substances and products.

Reference standards are highly characterized materials used to ensure the identity, strength,

quality, and purity of substances. Oseltamivir Impurity D, as a reference standard, is crucial for

the development, validation, and routine application of analytical methods to quantify this

specific impurity in Oseltamivir samples.[3] Its use is stipulated in pharmacopoeias such as the

European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[4]

Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of Oseltamivir Impurity

D is essential for its use as a reference standard.
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Property Value

Chemical Name Ethyl 4-acetamido-3-hydroxybenzoate[5][6]

Synonyms
Oseltamivir Phenol Impurity, Oseltamivir EP

Impurity D[2][7]

CAS Number 1346604-18-9[6][7]

Molecular Formula C11H13NO4[6][7]

Molecular Weight 223.23 g/mol [6][7]

Appearance White to Off-White Solid[2]

Solubility Soluble in Methanol and DMSO[6]

Storage 2-8 °C[6]

Regulatory Context
Regulatory bodies worldwide, including the European Medicines Agency (EMA) and the U.S.

Food and Drug Administration (FDA), have stringent guidelines for the control of impurities in

pharmaceutical products. The International Council for Harmonisation (ICH) provides

guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). These

guidelines necessitate the identification and quantification of impurities.

Oseltamivir Impurity D is listed as a specified impurity in the European Pharmacopoeia

monograph for Oseltamivir Phosphate.[4] The United States Pharmacopeia (USP) also

specifies "4-Acetylamino-3-hydroxybenzoic acid ethyl ester" as a related compound of

Oseltamivir Phosphate, with an acceptance criterion of not more than (NMT) 0.3% for

impurities with a similar relative retention time. The use of a well-characterized reference

standard for Oseltamivir Impurity D is therefore a regulatory requirement for quality control.

Experimental Protocols
The following are detailed methodologies for the detection and quantification of Oseltamivir

Impurity D using High-Performance Liquid Chromatography (HPLC) and Liquid

Chromatography-Mass Spectrometry (LC-MS).
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High-Performance Liquid Chromatography (HPLC)
Method
This protocol is a composite based on established methods for Oseltamivir and its impurities.[8]

[9][10]

Objective: To quantify Oseltamivir Impurity D in an Oseltamivir drug substance or product using

a reference standard.

Materials:

Oseltamivir Impurity D Reference Standard

Oseltamivir sample (drug substance or product)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Formic acid (AR grade)

Water (HPLC grade)

Volumetric flasks, pipettes, and other standard laboratory glassware

HPLC system with UV detector

Analytical balance

Chromatographic Conditions:
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Parameter Condition

Column
Zorbax CN (150 mm x 4.6 mm, 5 µm) or

equivalent

Mobile Phase
Methanol: 0.04 M Formic Acid pH 3.0 (50:50,

v/v)

Flow Rate 1.2 mL/min

Column Temperature Ambient

Detection Wavelength 226 nm

Injection Volume 20 µL

Run Time Approximately 10 minutes

Procedure:

Standard Solution Preparation (0.1 mg/mL):

Accurately weigh about 10 mg of Oseltamivir Impurity D Reference Standard into a 100

mL volumetric flask.

Dissolve in and dilute to volume with methanol. Sonicate if necessary.

Sample Solution Preparation (1 mg/mL of Oseltamivir):

Accurately weigh a quantity of the Oseltamivir sample equivalent to 100 mg of Oseltamivir

into a 100 mL volumetric flask.

Dissolve in and dilute to volume with methanol. Sonicate to ensure complete dissolution.

For drug products, further sample preparation steps like extraction or filtration may be

necessary.

Chromatography:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the standard solution and the sample solution into the chromatograph.

Record the chromatograms and measure the peak areas.

Calculation:

Calculate the percentage of Oseltamivir Impurity D in the Oseltamivir sample using the

following formula:

Where:

Area_Impurity_Sample is the peak area of Impurity D in the sample chromatogram.

Area_Standard is the peak area of Impurity D in the standard chromatogram.

Conc_Standard is the concentration of the Oseltamivir Impurity D standard solution (in

mg/mL).

Conc_Sample is the concentration of the Oseltamivir sample solution (in mg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS)
Method
For higher sensitivity and selectivity, especially for trace-level quantification, an LC-MS method

is recommended. This protocol is based on methods developed for related substances of

Oseltamivir.[11][12][13][14]

Objective: To identify and quantify Oseltamivir Impurity D at low levels in an Oseltamivir

sample.

Materials:

Oseltamivir Impurity D Reference Standard

Oseltamivir sample

Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)

Water (LC-MS grade)

LC-MS system with an electrospray ionization (ESI) source

Chromatographic and MS Conditions:

Parameter Condition

Column
DEVELOSIL ODS-UG-5 (50 mm x 3.0 mm, 5.0

µm) or equivalent

Mobile Phase

A: 0.1% Formic acid in WaterB: 0.1% Formic

acid in Acetonitrile(Gradient elution may be

required for optimal separation)

Flow Rate 0.5 mL/min

Column Temperature 40 °C

Injection Volume 10 µL

Ionization Mode Positive Electrospray Ionization (ESI+)

MS Detection
Selected Ion Monitoring (SIM) or Multiple

Reaction Monitoring (MRM)

Monitored m/z For Impurity D (C11H13NO4): [M+H]+ = 224.08

Procedure:

Standard and Sample Preparation:

Prepare a series of standard solutions of Oseltamivir Impurity D in a suitable diluent (e.g.,

50:50 acetonitrile:water) to construct a calibration curve.

Prepare the Oseltamivir sample solution in the same diluent.

LC-MS Analysis:
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Inject the standard solutions to establish a calibration curve (peak area vs. concentration).

Inject the sample solution.

Quantification:

Identify the Oseltamivir Impurity D peak in the sample chromatogram by its retention time

and m/z.

Quantify the amount of Impurity D in the sample by interpolating its peak area on the

calibration curve.

Data Presentation
The following table summarizes typical quantitative data obtained from method validation

studies for impurity analysis.

Parameter Typical Value

Limit of Detection (LOD) 0.00015%

Limit of Quantification (LOQ) 0.0005%

Linearity Range LOQ to 150% of the specification limit

Correlation Coefficient (r²) > 0.999

Recovery 80.0% to 101.32%

Precision (%RSD) < 5%

Visualizations
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Caption: Workflow for Quality Control using Oseltamivir Impurity D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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